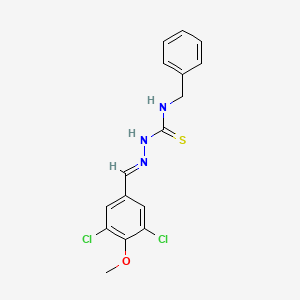

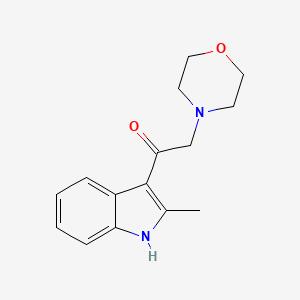

![molecular formula C24H29N3O2 B5540256 2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540256.png)

2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of spirocyclic compounds similar to "2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one" involves novel and efficient methodologies. A notable approach is the one-pot synthesis involving the addition of triphenylphosphine to diaroylacetylenes, followed by a Knoevenagel condensation reaction, leading to the formation of the spirocyclic framework with excellent yields under mild conditions (Adib et al., 2008). Another synthesis strategy involves Michael addition reactions followed by cyclization processes to construct the spirocyclic core, demonstrating the versatility in synthesizing these compounds (Tsukamoto et al., 1995).

Molecular Structure Analysis

The molecular structure of compounds within this class, including "2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one," is characterized by their spirocyclic and diazaspiro frameworks. X-ray crystallography and spectroscopic methods such as IR, UV-vis, and NMR are commonly employed for structural elucidation. For instance, 3-(4-(dimethylamino)benzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, a related compound, was thoroughly characterized revealing its geometric structure optimized by density functional theory (DFT) and confirmed through experimental data (Zeng et al., 2013).

Scientific Research Applications

Novel Synthesis Approaches

Researchers have developed innovative synthetic methods to create compounds related to 2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one. For example, Adib et al. (2008) describe an efficient one-pot synthesis method for 2-aroyl-1,4-diaryl-7,9- dimethyl-7,9-diazaspiro[4.5]decan-3-ones, showcasing the potential for creating complex molecules with high yields under mild conditions (Adib et al., 2008). This research highlights the chemical versatility and potential for further functionalization of these spiro compounds.

Structural and Supramolecular Studies

The structural analysis of oxaspirocyclic compounds, as conducted by Jiang and Zeng (2016), provides insights into the molecular configurations and supramolecular interactions of similar compounds. Their work on the crystal structures of new oxaspirocyclic compounds contributes to understanding the spatial arrangements and potential reactivity pathways (Jiang & Zeng, 2016).

Antimicrobial Applications

Sun and Sun (2001) explored the antibacterial properties of spirocyclopropane derivatives, indicating the potential of these compounds, including diazaspirodecanones, in medical applications. Their research demonstrates that certain derivatives exhibit significant antibacterial activities, suggesting a promising area for the development of new antimicrobial agents (Sun & Sun, 2001).

Corrosion Inhibition

Chafiq et al. (2020) examined the use of spirocyclopropane derivatives for corrosion protection, showcasing the compounds' effectiveness as inhibitors in acidic solutions. This application is particularly relevant in materials science and engineering, where preventing metal corrosion is crucial (Chafiq et al., 2020).

Mechanism of Action

Future Directions

The compound and its derivatives could be further investigated for their potential as RIPK1 inhibitors, given the therapeutic potential of RIPK1 inhibition in various human diseases . Additionally, compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one have shown anti-ulcer activity, suggesting another potential area of research .

properties

IUPAC Name |

2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2/c1-25(2)21-10-6-9-20(15-21)23(29)26-13-11-24(12-14-26)16-22(28)27(18-24)17-19-7-4-3-5-8-19/h3-10,15H,11-14,16-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZXKSRLCGDRPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CCC3(CC2)CC(=O)N(C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

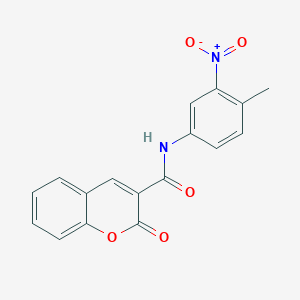

![2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5540195.png)

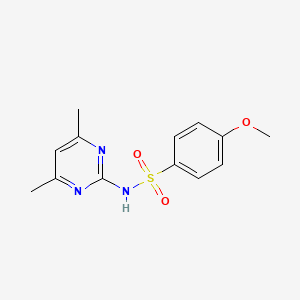

![N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5540203.png)

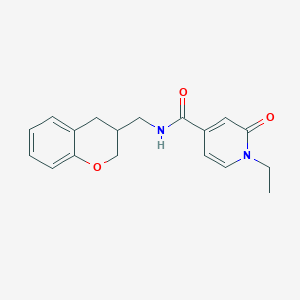

![6-(4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5540204.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5540213.png)

![1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B5540236.png)

![1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B5540267.png)

![3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)